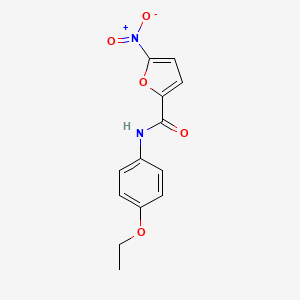

N-(4-ethoxyphenyl)-5-nitrofuran-2-carboxamide

Beschreibung

N-(4-Ethoxyphenyl)-5-nitrofuran-2-carboxamide is a synthetic carboxamide derivative featuring a 5-nitrofuran core linked to a 4-ethoxyphenyl group via an amide bond. The nitro group on the furan ring is a critical pharmacophore, often associated with antimicrobial activity due to its role as a prodrug activated by bacterial nitroreductases.

Eigenschaften

Molekularformel |

C13H12N2O5 |

|---|---|

Molekulargewicht |

276.24 g/mol |

IUPAC-Name |

N-(4-ethoxyphenyl)-5-nitrofuran-2-carboxamide |

InChI |

InChI=1S/C13H12N2O5/c1-2-19-10-5-3-9(4-6-10)14-13(16)11-7-8-12(20-11)15(17)18/h3-8H,2H2,1H3,(H,14,16) |

InChI-Schlüssel |

HXIQLZLEGRQPGU-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 4-ethoxyaniline with 5-nitrofuran-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-ethoxyphenyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-ethoxyphenyl)-5-nitrofuran-2-carboxamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-ethoxyphenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Core Structure Variations: Nitrofuran vs. Nitrothiophene

Compounds with nitrothiophene cores, such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (), replace the furan oxygen with sulfur. For example, nitrothiophene derivatives showed variable purity (42% vs. 99.05% for difluorophenyl analogs) during synthesis, suggesting differences in stability or reactivity compared to nitrofurans .

Substituent Effects on the Aromatic Ring

- 4-Ethoxyphenyl Group :

- N-(4-Ethoxyphenyl)-4-(2-methylimidazo-[1,2-α]pyridine-3-yl)thiazol-2-amine () demonstrates the impact of the 4-ethoxyphenyl group in enhancing antibacterial activity (MIC: 0.0077–0.0079 μM against Haemophilus influenzae and Streptococcus pneumoniae), surpassing the control drug Ofloxacin . This highlights the group’s role in improving potency.

- Positional Isomerism: N-(2-Ethoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide () features a 2-ethoxyphenyl substituent. The shift from the 4- to 2-position may reduce steric hindrance but could also alter hydrogen bonding or π-π stacking interactions with biological targets .

Functional Group Additions

- Nitro and Halogen Substituents: N-(2,4-Dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide () incorporates nitro and chloro groups, enhancing electron-withdrawing effects. Such modifications can increase metabolic stability but may also raise toxicity risks .

Antibacterial Activity

Structure-Activity Relationships (SAR)

- Nitro Group Position : The 5-nitro position on furan/thiophene is crucial for redox activation and subsequent DNA damage in bacteria.

- Phenyl Ring Substituents : Electron-donating groups (e.g., ethoxy) improve solubility, while electron-withdrawing groups (e.g., trifluoromethyl) enhance target affinity but may reduce bioavailability.

Comparative Data Table

Biologische Aktivität

N-(4-ethoxyphenyl)-5-nitrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

This compound belongs to a class of nitrofuran derivatives known for their diverse biological activities. The structural formula can be represented as follows:

This compound features a nitrofuran ring, which is crucial for its biological activity, particularly its interaction with nitroreductase enzymes in bacterial cells.

The biological activity of nitrofuran derivatives, including this compound, is largely attributed to their activation by bacterial nitroreductases. Once activated, these compounds generate reactive intermediates that can damage bacterial DNA and other cellular components. This mechanism underlies their effectiveness against various bacterial strains.

Efficacy Against Bacterial Strains

Recent studies have demonstrated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains are summarized in Table 1:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Escherichia coli | 62.50 |

| Salmonella enterica | 125 |

| Klebsiella pneumoniae | 250 |

These results indicate that the compound exhibits strong activity against certain Gram-positive bacteria while showing moderate effectiveness against Gram-negative strains.

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. A study assessed its impact on human colon cancer cells, revealing significant reductions in cell viability at higher concentrations.

Results Summary

The cytotoxicity data are presented in Table 2:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 25 | 85 |

| 50 | 65 |

| 100 | 50 |

| 200 | 30 |

At a concentration of 200 µg/mL, the compound reduced cell viability to approximately 30%, indicating potent cytotoxic effects against cancer cells.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to target enzymes involved in its antimicrobial action. The docking simulations suggest that the compound has favorable interactions with nitroreductases, which are crucial for its activation and subsequent biological effects.

Binding Energy Analysis

The binding energies obtained from docking studies are summarized in Table 3:

| Target Enzyme | Binding Energy (kcal/mol) |

|---|---|

| Nitroreductase NfsA | -8.5 |

| Nitroreductase NfsB | -7.9 |

These values indicate a strong affinity for the target enzymes, supporting the hypothesis that this compound can be effectively activated within bacterial cells.

Case Studies and Clinical Implications

Several case studies have highlighted the potential of nitrofuran derivatives in clinical settings. For instance, a study involving mouse models demonstrated that compounds similar to this compound exhibited significant antibacterial efficacy in vivo, reducing infection rates caused by resistant strains of E. coli and Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.